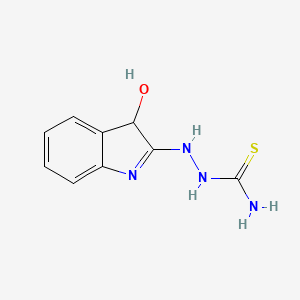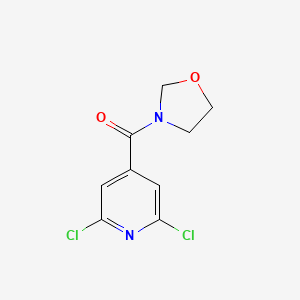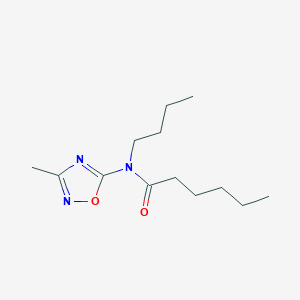
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide is a chemical compound with the molecular formula C13H23N3O2. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide typically involves the reaction of tert-butylamidoxime with appropriate carboxylic acids or their derivatives. One common method includes the activation of tert-butylamidoxime by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2), resulting in the formation of a nitrile oxide intermediate . This intermediate then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has been investigated for its antitumor activity and other pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, it exhibits higher stability and specific pharmacological activities .
Propiedades
Número CAS |
62347-40-4 |
|---|---|
Fórmula molecular |
C13H23N3O2 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)hexanamide |
InChI |
InChI=1S/C13H23N3O2/c1-4-6-8-9-12(17)16(10-7-5-2)13-14-11(3)15-18-13/h4-10H2,1-3H3 |
Clave InChI |
BFNXCQSQARWDSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)N(CCCC)C1=NC(=NO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


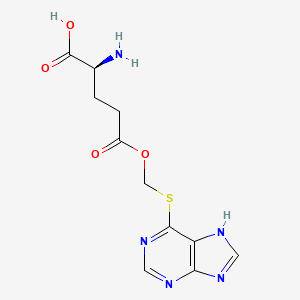
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)

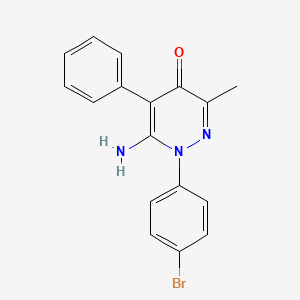
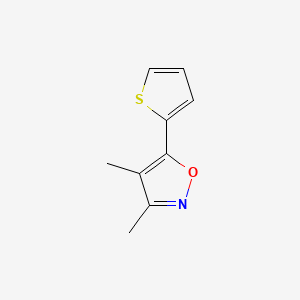
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)

